molecular formula C24H21F2N5O B12416386 Trk-IN-14

Trk-IN-14

Cat. No.: B12416386
M. Wt: 433.5 g/mol
InChI Key: DNLSHEANAZGDSN-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trk-IN-14 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are critical in controlling cell growth and differentiation. This compound has shown potential in the research of TRK-related diseases, making it a valuable tool in scientific studies .

Preparation Methods

The synthesis of Trk-IN-14 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .

Chemical Reactions Analysis

Trk-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trk-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on cellular processes. In biology, it helps in understanding the role of TRK in cell growth and differentiation. In medicine, this compound is being explored for its potential in treating TRK-related diseases, including certain types of cancer. Additionally, it has industrial applications in the development of new therapeutic agents .

Mechanism of Action

Trk-IN-14 functions as an ATP competitor, inhibiting the activity of TRK by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors .

Comparison with Similar Compounds

Trk-IN-14 is unique compared to other TRK inhibitors due to its high potency and selectivity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors but differ in their chemical structure and specific applications. This compound’s unique properties make it a valuable tool for research and potential therapeutic use .

Properties

Molecular Formula

C24H21F2N5O

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1

InChI Key

DNLSHEANAZGDSN-HXUWFJFHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F

Canonical SMILES

C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F

Origin of Product

United States

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